3-Methyladipic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

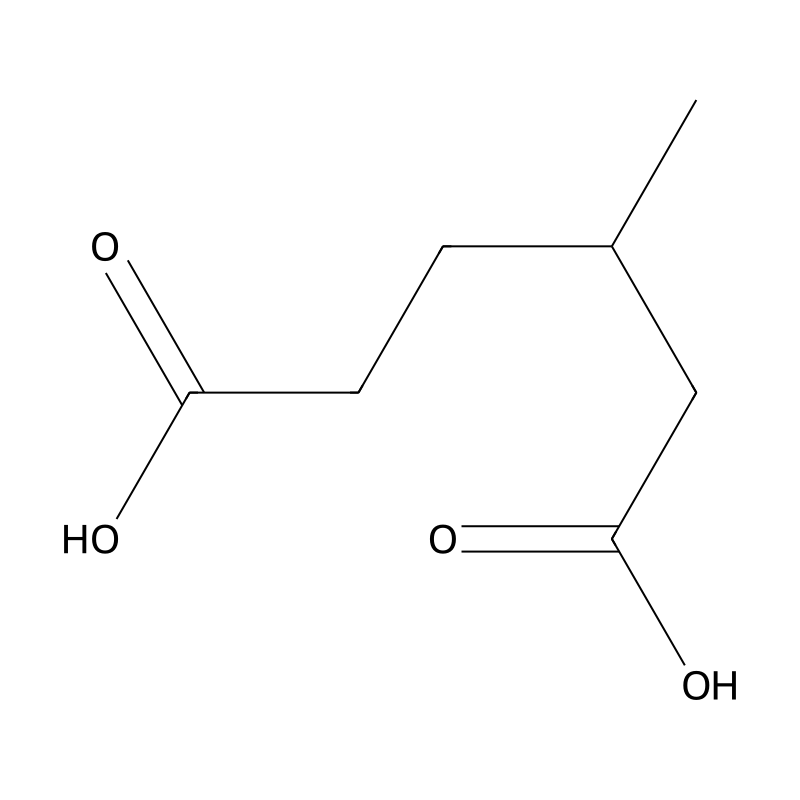

3-Methyladipic acid is a medium-chain dicarboxylic acid with the chemical formula and the IUPAC name (3S)-3-methylhexanedioic acid. It is primarily recognized as a metabolite in the catabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products and ruminant fats. In individuals with adult Refsum disease, a genetic disorder affecting phytanic acid metabolism, 3-methyladipic acid becomes a significant end product of the omega-oxidation pathway, which compensates for the impaired alpha-oxidation pathway that typically detoxifies phytanic acid. The elevated levels of 3-methyladipic acid in urine serve as a biomarker for this condition .

The general reaction can be summarized as follows:

Additionally, 3-methyladipic acid can participate in esterification reactions to form esters with alcohols, which are relevant in various synthetic applications.

The biological activity of 3-methyladipic acid is primarily linked to its role as a metabolite. In patients with adult Refsum disease, the accumulation of this compound indicates a disruption in normal fatty acid metabolism. Studies have shown that the omega-oxidation pathway's activity is significantly increased in these patients, leading to higher urinary excretion of 3-methyladipic acid compared to healthy individuals .

Moreover, while specific health effects of 3-methyladipic acid itself are not extensively documented, its presence serves as an important diagnostic marker for metabolic disorders associated with fatty acid oxidation.

3-Methyladipic acid can be synthesized through several methods:

- From Phytanic Acid: The primary natural synthesis occurs via the omega-oxidation of phytanic acid, facilitated by specific enzymes in the liver.

- Chemical Synthesis: Laboratory synthesis can involve starting materials such as ethylmalonic acid. A notable synthetic route includes oxidation reactions where precursors undergo various transformations to yield 3-methyladipic acid .

- Biotechnological Approaches: Recent advancements have explored microbial fermentation processes that can produce dicarboxylic acids like 3-methyladipic acid from renewable biomass sources .

3-Methyladipic acid has several applications:

- Biomarker: It serves as a crucial biomarker for diagnosing adult Refsum disease and other metabolic disorders related to fatty acid oxidation.

- Chemical Intermediate: In organic chemistry, it is utilized as an intermediate for synthesizing various compounds, including pharmaceuticals and agrochemicals.

- Research Tool: Its study aids in understanding lipid metabolism and related disorders.

Research on the interactions involving 3-methyladipic acid primarily focuses on its metabolic pathways and associations with diseases. Studies have indicated that elevated levels of this metabolite correlate with impaired fatty acid oxidation pathways, particularly in patients suffering from adult Refsum disease. Furthermore, investigations into its interactions with enzymes involved in lipid metabolism could provide insights into therapeutic targets for managing metabolic disorders .

Several compounds share structural or functional similarities with 3-methyladipic acid, particularly within the family of medium-chain dicarboxylic acids:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adipic Acid | C6H10O4 | Commonly used in nylon production; has one less carbon. |

| Suberic Acid | C8H14O4 | Contains two additional carbons; used in plasticizers. |

| Sebacic Acid | C10H18O4 | Longer chain; used in lubricants and plasticizers. |

| Ethylmalonic Acid | C6H10O4 | Precursor for 3-methyladipic acid; involved in metabolism. |

Uniqueness of 3-Methyladipic Acid:

- Its specific role as a metabolite in the degradation pathway of phytanic acid sets it apart from other dicarboxylic acids.

- Elevated urinary excretion levels serve as a diagnostic indicator specifically for adult Refsum disease, distinguishing it from other similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Supramolecular helical mesomorphic polymers. Chiral induction through H-bonding

Joaquín Barberá, Laura Puig, Pilar Romero, José Luis Serrano, Teresa SierraPMID: 15631497 DOI: 10.1021/ja046644e

Abstract

The work described here concerns a challenge of general interest in supramolecular chemistry: the achievement of chiral helical organizations with controlled structures. This work provides a strategy to obtain supramolecular polymers in which a chiral helical conformation has been induced by a noncovalent association, that is, through hydrogen bonding. Polycatenar 2,4,6-triarylamino-1,3,5-triazines, which organize into columnar mesophases and are susceptible to H-bonding interactions, were chosen as a starting point to build up the chiral supramolecular structure. The stacking of these mesogens has been forced to wind in a helical way by means of H-bond association with (R)-3-methyladipic acid, within the mesophase. The optically active columnar organization has been studied in depth by optical microscopy, differential scanning calorimetry (DSC), X-ray diffraction, and circular dichroism. Formation of stable complexes between the triazine units and (R)-3-methyladipic acid has also been investigated by means of NMR diffusion-ordered spectroscopy (DOSY) experiments in chloroform.Disorder and twinning in molecular crystals: impurity-induced effects in adipic acid

L Williams-Seton, R J Davey, H F Lieberman, R G PritchardPMID: 10707015 DOI: 10.1002/(SICI)1520-6017(200003)89:3<346::AID-JPS6>3.0.CO;2-I

Abstract

The variation in physical properties of crystals grown in the presence of additives or impurities have previously been attributed to lattice disorder developed during crystallization. Adipic acid crystallized in the presence of a variety of stereochemically related impurities typifies such behavior with disorder manifest in variations of dissolution rates and enthalpies of solution and fusion. In this case the most extreme habit, produced by the presence of added monoalkanoic acids, is a rounded dumbbell that was suggested previously to be a twinned crystal. In this contribution such crystals are fully characterized both through their external morphology and by means of single crystal X-ray diffraction. These techniques show that these particles are not twinned but rather are disordered single crystals comprising a small number of slightly misaligned domains. The interaction between additive and substrate is modeled and new additives selected that induce the formation of true mechanical twins in adipic acid.Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease

Anthony S Wierzbicki, Phillip D Mayne, Matthew D Lloyd, David Burston, Guam Mei, Margaret C Sidey, Michael D Feher, F Brian GibberdPMID: 12700346 DOI: 10.1194/jlr.M300121-JLR200

Abstract

Adult Refsum disease (ARD) is associated with defective alpha-oxidation of phytanic acid (PA). omega-Oxidation of PA to 3-methyl-adipic acid (3-MAA) occurs although its clinical significance is unclear. In a 40 day study of a new ARD patient, where the plasma half-life of PA was 22.4 days, omega-oxidation accounted for 30% initially and later all PA excretion. Plasma and adipose tissue PA and 3-MAA excretion were measured in a cross-sectional study of 11 patients. The capacity of the omega-oxidation pathway was 6.9 (2.8-19.4) mg [20.4 (8.3-57.4) micromol] PA/day. 3-MAA excretion correlated with plasma PA levels (r = 0.61; P = 0.03) but not adipose tissue PA content. omega-Oxidation during a 56 h fast was studied in five patients. 3-MAA excretion increased by 208 +/- 58% in parallel with the 158 (125-603)% rise in plasma PA. Plasma PA doubled every 29 h, while 3-MAA excretion followed second-order kinetics. Acute sequelae of ARD were noted in three patients (60%) after fasting. The omega-oxidation pathway can metabolise PA ingested by patients with ARD, but this activity is dependent on plasma PA concentration. omega-Oxidation forms a functional reserve capacity that enables patients with ARD undergoing acute stress to cope with limited increases in plasma PA levels.Organic acids or urine in multiple sclerosis

G Steen, L RansnäsPMID: 6659864 DOI: 10.1111/j.1600-0404.1983.tb04831.x

Abstract

The urinary excretion of organic acids was examined in 509 cases with multiple sclerosis and in 50 age- and sex-matched controls. The concentrations of the acids were related to creatinine. No differences were found for compounds such as glycolic acid, 2-methyl-3-hydroxybutyric acid, 2-ethylhydracrylic acid, 4-hydroxyphenylacetic acid, suberic acid and many other acids. However, the mean excretion of 2-hydroxy-2-methyl-3-butenoic acid was increased two-fold in the MS group. 2 MS cases had a very high excretion of 3-methylglutaconic acid, and another 6 cases had moderate elevations, which were fairly constant over a time period of several months. Moderate elevations were also noted in 2 healthy controls. 1 MS case had a very high excretion of 3-hydroxyisovaleric acid. 7 MS cases, and none in the control group, had elevated excretion of adipic acid. Differences were also noted for lactic acid, succinic acid, aconitic acid and 3-methyladipic acid. An oral dose of deuterium-labelled acetate was given to one of the patients with high excretion of 3-methylglutaconic acid. Deuterium was incorporated into this metabolite. 3-methylglutaconic acid, 2-hydroxy-2-methyl-3-butenoic acid, 3-hydroxy-isovaleric acid and 3-methyladipic acid are all potential isoprenoid metabolites. A possible defect in the pathway of isoprenoid biosynthesis is discussed.3-Methyladipate excretion in Refsum's disease

D P Brenton, S KrywawychPMID: 6174838 DOI: 10.1016/s0140-6736(82)91780-9

Abstract

Metabolism of phytanic acid in Refsum's disease

J D Billimoria, M E Clemens, F B Gibberd, M N WhitelawPMID: 6172683 DOI: 10.1016/s0140-6736(82)90760-7

Abstract

3-Methyladipate excretion in animals fed a phytol supplement with reference to Refsum's disease

S Krywawych, D P Brenton, M J Jackson, C Forte, D K Walker, A M LawsonPMID: 2413274 DOI: 10.1007/BF01811502

Abstract

2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease

J Greter, S Lindstedt, G SteenPMID: 6186413 DOI: